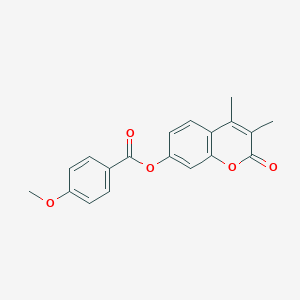![molecular formula C15H13BrO2 B5696364 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone, also known as BPP, is an organic compound that belongs to the family of benzophenones. It is a white crystalline powder with a molecular formula of C15H13BrO2 and a molecular weight of 303.17 g/mol. BPP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone works by interacting with the target analyte through various mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The interaction between 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone and the analyte leads to a change in the fluorescence intensity, which can be measured and used to quantify the concentration of the analyte.
Biochemical and Physiological Effects:
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been used in various biochemical and physiological studies to investigate the role of different molecules and pathways in various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has several advantages over other fluorescent probes, including high sensitivity, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone also has some limitations, including limited solubility in aqueous solutions and potential interference from other molecules and compounds.
Orientations Futures
There are several potential future directions for 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in various fields, such as drug discovery and environmental monitoring, and the optimization of its properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone and its potential impact on biological systems.
Méthodes De Synthèse
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl alcohol with 4-bromophenylacetic acid, followed by oxidation and cyclization reactions. The final product is obtained through a purification process involving recrystallization.
Applications De Recherche Scientifique
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has been extensively used in scientific research as a fluorescent probe for detecting and measuring the concentration of various analytes, including metal ions, amino acids, and proteins. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-[4-[(4-bromophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-4-2-12(3-5-13)10-18-15-8-6-14(16)7-9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLTSPDKOBTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5696286.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)

![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide](/img/structure/B5696329.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
